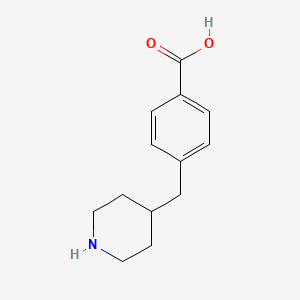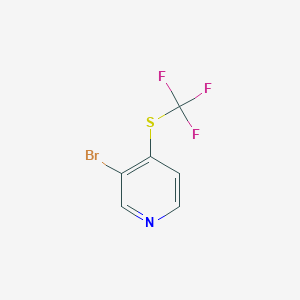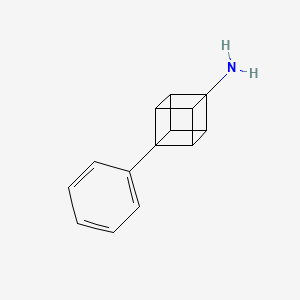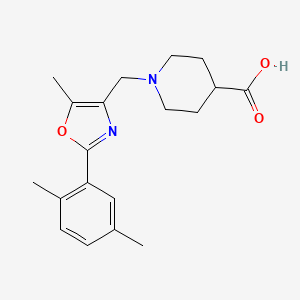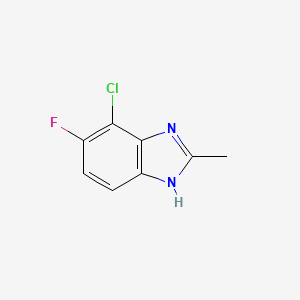
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid is a complex organic compound that features a naphthalene ring, a pyridine ring, and a thioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-cyanonaphthalene, undergoes a nitration reaction to introduce a nitro group, followed by reduction to form the corresponding amine.
Pyridine Ring Formation: The amine is then reacted with a pyridine derivative under specific conditions to form the desired pyridine ring.
Thioacetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with receptor-ligand interactions.
類似化合物との比較
Similar Compounds
- 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic acid
- 2-(Pyridin-3-yl)acetic acid
- Acetic acid, 2-[[4-(4-cyano-1-naphthalenyl)-3-pyridinyl]thio]
Uniqueness
2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C18H12N2O2S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
2-[4-(4-cyanonaphthalen-1-yl)pyridin-3-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H12N2O2S/c19-9-12-5-6-15(14-4-2-1-3-13(12)14)16-7-8-20-10-17(16)23-11-18(21)22/h1-8,10H,11H2,(H,21,22) |
InChIキー |
IGCJVATZHKKDLN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=C(C=NC=C3)SCC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
